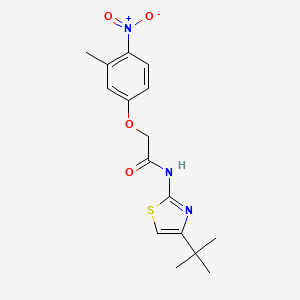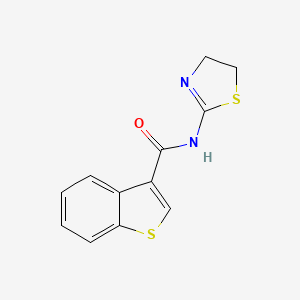methanone](/img/structure/B3489069.png)
[4-(3,4-Dichlorophenyl)piperazin-1-yl](4-methyl-3-nitrophenyl)methanone
Vue d'ensemble
Description
4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group and a methanone group attached to a methyl-nitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the dichlorophenyl group through a nucleophilic substitution reaction. The final step involves the attachment of the methanone group to the methyl-nitrophenyl moiety under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it useful in the development of new drugs.
Medicine
Medicinally, 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of certain enzymes, contributing to its potential use in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone
- Bis(2-ethylhexyl) terephthalate
- [C3N2H12][Zn(HPO4)2]
- [C6N4H22]0.5[Zn(HPO4)2]
Uniqueness
Compared to similar compounds, 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-12-2-3-13(10-17(12)23(25)26)18(24)22-8-6-21(7-9-22)14-4-5-15(19)16(20)11-14/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKVPXWOEUHOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[4-(2-FURYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B3488989.png)

![4-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B3489000.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3489006.png)
![(5Z)-5-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3489010.png)
![methyl 4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B3489024.png)
![5-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3489037.png)
![5-CHLORO-N-[4-(4-METHOXYPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3489041.png)
![5-[(1-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-2,5-dimethylpyrrol-3-yl)methylene]-2-(2-oxo-1-azapropylidene)-1,3-thiazolidin-4-one](/img/structure/B3489050.png)
![N-[2-(4-SULFAMOYLPHENYL)ETHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3489058.png)

![N-[2-(2-methoxyphenyl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B3489076.png)
![4-methyl-5-phenyl-N-[(4-sulfamoylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B3489082.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-nitrobenzoyl)piperazine](/img/structure/B3489084.png)
